molecular formula C36H39N3 B12521791 4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)

4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)

Cat. No.: B12521791
M. Wt: 513.7 g/mol
InChI Key: VSAWFEVXRZAILT-SRDSWEMOSA-N
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Description

4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) is a star-shaped, conjugated organic compound of significant interest in advanced materials research. This compound features a central benzene core symmetrically functionalized with three extended arms, each terminating in a N,N-dimethylaniline group, creating a rigid and planar molecular structure ideal for electron delocalization . It is supplied as a solid with a documented melting point of 213-216 °C and should be stored sealed in dry conditions at room temperature (20-22 °C) to maintain stability . This compound serves as a crucial building block in the development of novel functional materials. Its extended π-conjugated system makes it a valuable model for studying charge transfer processes and electrochromic behavior, similar to the properties observed in viologen-based systems . Researchers utilize this tris-dimethylaniline derivative in the exploration of organic semiconductors, molecular sensors, and as a precursor for more complex supramolecular architectures. Its structural attributes are particularly relevant for applications in organic electronics and optoelectronics, where tailored electronic properties are paramount . Key Specifications: • CAS RN: 34631-21-5 • Molecular Formula: C36H39N3 • Molecular Weight: 513.73 g/mol • Physical State: Solid • Melting Point: 213-216 °C (lit.) This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C36H39N3

Molecular Weight

513.7 g/mol

IUPAC Name

4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+

InChI Key

VSAWFEVXRZAILT-SRDSWEMOSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Formation of N,N-Dimethylaniline

N,N-Dimethylaniline (CAS RN: 121-69-7) is commercially available but can be synthesized by dimethylation of aniline using methyl iodide or dimethyl sulfate under basic conditions.

Vinylation via Heck Coupling

A styrene derivative is attached to N,N-dimethylaniline using the Heck reaction:

  • Reaction Conditions :
    • Catalyst : Pd(OAc)₂ (5 mol%)
    • Ligand : PPh₃ (10 mol%)
    • Base : K₂CO₃
    • Solvent : DMF or toluene/ethanol/water mixture
    • Temperature : 80–100°C, 24–48 hours.
  • Example Protocol :
    • N,N-Dimethylaniline (10 mmol), styrene (12 mmol), Pd(OAc)₂ (0.5 mmol), and K₂CO₃ (30 mmol) are refluxed in DMF.
    • Yield: 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Threefold Heck Coupling to the Benzene Core

The final step involves coupling three equivalents of vinyl-N,N-dimethylaniline to 1,3,5-tribromobenzene:

Optimized Reaction Conditions

Parameter Value
Catalyst Pd(PPh₃)₄ (6 mol%)
Base K₂CO₃ (3 equiv per Br site)
Solvent Toluene/ethanol/water (3:1:1)
Temperature 100°C, 24–48 hours
Atmosphere Nitrogen
Vinyl precursor 3.3 equiv per Br site

Procedure

  • 1,3,5-Tribromobenzene (1 mmol), vinyl-N,N-dimethylaniline (3.3 mmol), Pd(PPh₃)₄ (0.06 mmol), and K₂CO₃ (9 mmol) are dissolved in a toluene/ethanol/water mixture.
  • The reaction is refluxed under nitrogen, monitored by TLC.
  • Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and dried over MgSO₄.
  • Purification via column chromatography (silica gel, chloroform/hexane) yields the product as a pale yellow solid.

Yield and Characterization

  • Yield : 50–60%.
  • Melting Point : 213–216°C.
  • ¹H NMR (CDCl₃) : δ 8.95–8.89 (m, 6H, aromatic), 7.76–7.74 (m, 12H, ethene and aromatic), 3.02 (s, 18H, N–CH₃).

Alternative Synthetic Routes

Sonogashira Coupling for Alkyne Intermediates

While less common, Sonogashira coupling has been explored for analogous triarylbenzenes:

  • Reactants : 1,3,5-Triiodobenzene and ethynyl-N,N-dimethylaniline.
  • Conditions : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), piperidine, 60°C.
  • Yield : ~40%, with challenges in eliminating homocoupling byproducts.

Wittig Reaction

The Horner-Wadsworth-Emmons variant offers stereoselective ethene formation:

  • Reactants : 1,3,5-Benzene tricarbaldehyde and N,N-dimethylaniline-derived phosphonate esters.
  • Conditions : NaH, THF, 0°C to room temperature.
  • Yield : ≤35%, limited by incomplete tris-alkenylation.

Challenges and Mitigation Strategies

Challenge Solution
Incomplete Coupling Use excess vinyl precursor (3.3–4 equiv per Br site).
Isomerization to Z-Ethene Maintain inert atmosphere and avoid prolonged heating.
Catalyst Deactivation Freshly distilled solvents, degassed conditions.
Purification Difficulties Gradient column chromatography with chloroform/hexane.

Industrial-Scale Considerations

  • Cost Efficiency : Pd(PPh₃)₄ is expensive; ligand-free Pd(OAc)₂ with excess PPh₃ reduces costs.
  • Solvent Recovery : Toluene/ethanol/water systems allow for easy phase separation and reuse.
  • Byproduct Management : Unreacted vinyl-N,N-dimethylaniline is recovered via distillation.

Chemical Reactions Analysis

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.

Comparison with Similar Compounds

Key Properties :

  • Synthesis: TETAB-DMA can be synthesized via Sonogashira cross-coupling reactions, similar to other triagonal ethynyl-bridged compounds (e.g., –3 describe analogous viologen derivatives using Pd/Cu catalysts).

Comparison with Structurally Similar Compounds

Viologen-Based Triagonal Derivatives

The viologen derivative 4,4',4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide (–9) shares a triagonal core but differs in substituents:

  • Structure : Pyridinium rings (electron-deficient) instead of dimethylaniline (electron-rich).
  • Redox Activity : Viologens undergo reversible one-electron reductions, enabling electrochromism (color changes from colorless dication to blue radical cation) .
  • Optical Properties :
    • UV-Vis absorption maxima at 228 nm (ε = 85,320 M⁻¹cm⁻¹) and 284 nm (ε = 51,600 M⁻¹cm⁻¹) .
    • Fluorescence emission at 420 nm (λexc = 284 nm) .
  • Applications : Electrochromic devices, batteries, and charge-transfer complexes .

Contrast with TETAB-DMA :

  • Viologens are redox-active but lack strong fluorescence, whereas TETAB-DMA's dimethylaniline groups may enhance fluorescence via ICT.

Triagonal Aniline-Based Ligands (TETAB)

TETAB () features aniline groups linked via ethyne spacers:

  • Applications : Used in COFs for photocatalytic CO₂ reduction due to efficient charge separation .

Contrast with TETAB-DMA :

Pyrazine-Aniline Hybrid (PENDA)

PENDA () combines pyrazine and dimethylaniline:

  • Structure : Pyrazine core with ethynyl-dimethylaniline arms.
  • Photophysics : Solvent-dependent absorption (λmax ~ 400–450 nm) and fluorescence shifts due to ICT .
  • Applications: Potential use in sensors or light-harvesting systems.

Contrast with TETAB-DMA :

  • PENDA’s pyrazine core introduces electron-deficient character, whereas TETAB-DMA’s benzene core is electron-neutral.

Data Tables

Table 1: Structural and Optical Comparison

Compound Core Substituents Absorption λmax (nm) Fluorescence λem (nm) Key Applications
TETAB-DMA (Target) Benzene N,N-Dimethylaniline Not reported Not reported Optoelectronics, COFs
Viologen Derivative Benzene Methylpyridinium iodide 228, 284 420 Electrochromic devices
TETAB Benzene Aniline Broad UV-Vis Not reported Photocatalysis
PENDA Pyrazine N,N-Dimethylaniline ~400–450 Solvent-dependent Sensors, ICT studies

Table 2: Redox and Electronic Properties

Compound Redox Activity HOMO-LUMO Gap (eV) Notable Features
Viologen Derivative High (2 steps) ~3.5–4.0 Reversible electrochromism
TETAB-DMA Moderate* Estimated ~2.8–3.2* Enhanced charge transfer via –NMe₂
PENDA Low ~2.5–3.0 Solvatochromic fluorescence

*Predicted based on analogous dimethylaniline derivatives.

TETAB-DMA in Covalent Organic Frameworks

  • Photocatalytic Potential: TETAB’s COFs demonstrate efficient charge separation for CO₂ reduction . TETAB-DMA’s electron-rich structure could enhance this further.

PENDA’s Solvent-Responsive Behavior

  • ICT Dynamics : PENDA’s fluorescence shifts with solvent polarity, enabling its use as a microenvironment probe .

Biological Activity

4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), commonly referred to as compound 34631-21-5, is a synthetic organic compound characterized by its complex structure involving multiple ethylene and benzene moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimalarial applications.

  • Molecular Formula : C36H39N3
  • Molecular Weight : 513.7 g/mol
  • CAS Number : 34631-21-5

Biological Activity Overview

The biological activity of compound 34631-21-5 has been explored in several studies, revealing its potential efficacy against various biological targets. The following sections summarize key findings related to its anticancer and antimalarial properties.

Anticancer Activity

Research indicates that compounds with similar structural features to 34631-21-5 exhibit promising anticancer activity. For instance:

  • Mechanism of Action : Studies suggest that compounds with multiple aromatic rings can interact with DNA and inhibit cell proliferation through apoptosis induction.
  • Case Studies :
    • A related study demonstrated that tri-arm star-shaped compounds showed significant cytotoxicity against cancer cell lines such as HeLa and L929. These compounds exhibited selectivity indices greater than 111, indicating a high therapeutic window .
    • In vitro assays revealed that modifications to the substituents on the benzene rings could enhance or diminish biological activity, emphasizing the importance of structural optimization.
CompoundIC50 (µM)Cell LineSelectivity Index
Compound A0.9P. falciparum 3D7>111
Compound B1.4HeLa40.3
Compound C26L92929

Antimalarial Activity

The antimalarial potential of structurally similar compounds has also been investigated:

  • Efficacy Against Malaria : Dimeric stilbenes have shown significant activity against the malaria parasite Plasmodium falciparum, with IC50 values as low as 0.9 µM for certain derivatives . This suggests that modifications to the core structure may enhance antimalarial properties.
  • Mechanistic Insights : Compounds similar to 34631-21-5 have been reported to trigger selective apoptotic cell death in malaria parasites, highlighting a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 34631-21-5. Key observations include:

  • Electron Density Modulation : Increasing electron density on specific aromatic rings tends to enhance activity against cancer and malaria cells.
  • Substituent Effects : The introduction of hydroxyl or methoxy groups at strategic positions on the benzene rings has been shown to significantly improve potency .

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